Ethyl 4-(7-chloro-2-(2-(3-nitrophenyl)ethenyl)-4-oxo-3(4H)-quinazolinyl)benzoate
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Overview
Description
Ethyl 4-(7-chloro-2-(2-(3-nitrophenyl)ethenyl)-4-oxo-3(4H)-quinazolinyl)benzoate is a complex organic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes a quinazoline core, a nitrophenyl group, and an ethyl benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(7-chloro-2-(2-(3-nitrophenyl)ethenyl)-4-oxo-3(4H)-quinazolinyl)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Introduction of the Nitro Group: The nitrophenyl group can be introduced via nitration reactions, using reagents like nitric acid and sulfuric acid.
Ethenylation: The ethenyl group can be added through a Heck reaction, involving palladium catalysts and appropriate alkenes.
Esterification: The final step involves esterification to introduce the ethyl benzoate moiety, using reagents like ethanol and acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(7-chloro-2-(2-(3-nitrophenyl)ethenyl)-4-oxo-3(4H)-quinazolinyl)benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium catalysts.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalysts.
Reduction: Oxidizing agents like potassium permanganate.
Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide.
Major Products
Reduction: Amino derivatives.
Oxidation: Oxidized quinazoline derivatives.
Substitution: Substituted quinazoline derivatives.
Scientific Research Applications
Ethyl 4-(7-chloro-2-(2-(3-nitrophenyl)ethenyl)-4-oxo-3(4H)-quinazolinyl)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-(7-chloro-2-(2-(3-nitrophenyl)ethenyl)-4-oxo-3(4H)-quinazolinyl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitrophenyl group may play a role in electron transfer processes, while the quinazoline core can interact with nucleic acids or proteins, affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(7-chloro-2-(2-(3-nitrophenyl)ethenyl)-4-oxoquinazolin-3-yl)benzoate: .
Ethyl 4-(7-chloro-2-(2-(4-nitrophenyl)ethenyl)-4-oxoquinazolin-3-yl)benzoate: .
Uniqueness
Ethyl 4-(7-chloro-2-(2-(3-nitrophenyl)ethenyl)-4-oxo-3(4H)-quinazolinyl)benzoate is unique due to its specific combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of the nitrophenyl group and the quinazoline core makes it a versatile compound for various research and industrial applications.
Properties
CAS No. |
72889-48-6 |
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Molecular Formula |
C25H18ClN3O5 |
Molecular Weight |
475.9 g/mol |
IUPAC Name |
ethyl 4-[7-chloro-2-[(E)-2-(3-nitrophenyl)ethenyl]-4-oxoquinazolin-3-yl]benzoate |
InChI |
InChI=1S/C25H18ClN3O5/c1-2-34-25(31)17-7-10-19(11-8-17)28-23(13-6-16-4-3-5-20(14-16)29(32)33)27-22-15-18(26)9-12-21(22)24(28)30/h3-15H,2H2,1H3/b13-6+ |
InChI Key |
QEDQIMSRLRTMTO-AWNIVKPZSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=CC(=C3)Cl)/C=C/C4=CC(=CC=C4)[N+](=O)[O-] |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=CC(=C3)Cl)C=CC4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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